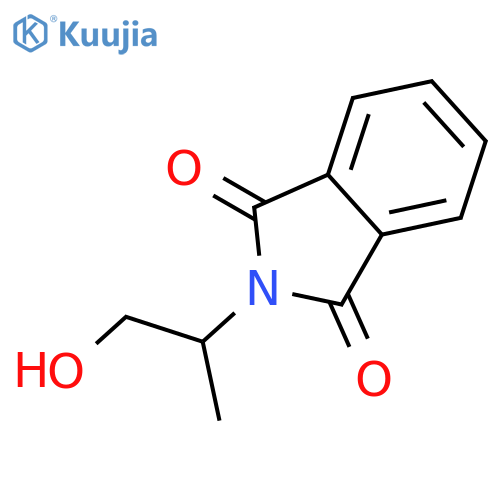

Cas no 211501-36-9 (2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione)

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione,2-(2-hydroxy-1-methylethyl)-

- 2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

- (+/-)-(RS)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

- (+/-)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

- 2-methyl-2-phthalimido-1-ethanol

- AC1LCGWU

- AG-E-55178

- CTK4E5973

- Phthalimide, N-(1-hydroxy-2-propyl)-

- SureCN5194206

- MFCD09037999

- 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione

- AKOS005142377

- SB46612

- CS-0348965

- AS-53657

- EN300-261949

- MFCD09037997

- P16833

- A815170

- SY245372

- SCHEMBL5194206

- 211501-36-9

- 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione #

- DTXSID30344863

- 2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

- 2-(1-hydroxypropan-2-yl)isoindole-1, 3-dione

- 2-(2-hydroxy-1-methyl-ethyl)isoindoline-1,3-dione

- 2-(1-hydroxypropan-2-yl)isoindole-1,3-dione

- (S)-2-(1-Hydroxy-2-propyl)isoindoline-1,3-dione

- SB65723

- 2-phthalimido-1-propanol

- SB65829

-

- MDL: MFCD09037997

- インチ: InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3

- InChIKey: KYTIHOIDWMVRKU-UHFFFAOYSA-N

- ほほえんだ: OCC(N1C(=O)C2=CC=CC=C2C1=O)C

計算された属性

- せいみつぶんしりょう: 205.07389321g/mol

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

- 密度みつど: 1.348

- ゆうかいてん: 99-101 ºC

- ふってん: 357 ºC

- フラッシュポイント: 170 ºC

- PSA: 57.61000

- LogP: 0.60130

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H384483-1g |

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |

211501-36-9 | 1g |

$ 696.00 | 2023-09-07 | ||

| Enamine | EN300-261949-5.0g |

2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

211501-36-9 | 95% | 5.0g |

$1280.0 | 2024-06-18 | |

| abcr | AB486482-250 mg |

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, 95%; . |

211501-36-9 | 95% | 250MG |

€188.00 | 2023-04-20 | |

| TRC | H384483-1000mg |

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |

211501-36-9 | 1g |

$695.00 | 2023-05-18 | ||

| Ambeed | A490847-1g |

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |

211501-36-9 | 97% | 1g |

$383.0 | 2024-04-21 | |

| 1PlusChem | 1P00BF5O-1g |

2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE |

211501-36-9 | 95% | 1g |

$510.00 | 2023-12-19 | |

| A2B Chem LLC | AF32060-250mg |

2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |

211501-36-9 | 95% | 250mg |

$191.00 | 2024-04-20 | |

| A2B Chem LLC | AF32060-1g |

2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |

211501-36-9 | 95% | 1g |

$439.00 | 2024-04-20 | |

| A2B Chem LLC | AF32060-5g |

2-(2-Hydroxy-1-methylethyl)-1h-isoindole-1,3(2h)-dione |

211501-36-9 | 95% | 5g |

$1266.00 | 2024-04-20 | |

| Enamine | EN300-261949-0.25g |

2-(1-hydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

211501-36-9 | 95% | 0.25g |

$407.0 | 2024-06-18 |

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione 関連文献

-

1. Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amideKishore Thalluri,Ashim Paul,Srinivasa Rao Manne,Dharm Dev,Bhubaneswar Mandal RSC Adv. 2014 4 47841

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dioneに関する追加情報

2-(1-ヒドロキシプロパン-2-イル)イソインドリン-1,3-ジオン(CAS No. 211501-36-9)の総合解説:特性・応用・研究動向

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione(CAS No. 211501-36-9)は、有機合成化学や材料科学分野で注目されるイソインドリン誘導体の一つです。そのユニークな分子構造(ヒドロキシル基とイソインドリンジオン骨格の組み合わせ)により、医薬品中間体や機能性材料の開発において重要な役割を果たしています。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、本化合物の生分解性や低環境負荷合成法に関する研究が増加しています。特に、バイオベース溶媒を用いた反応条件の最適化や、触媒的変換による高収率化が学界・産業界で議論されています。

物理化学的特性としては、白色~淡黄色結晶性粉末として知られ、極性溶媒(DMFやDMSO)への溶解性が高いことが特徴です。熱安定性については、示差走査熱量計(DSC)を用いた分析により200℃以上の分解温度が確認されており、プロセス工業における取り扱いの容易さが評価されています。

応用分野では、ポリマー改質剤としての利用が注目されています。例えば、エポキシ樹脂やポリウレタンとの反応により、材料の耐熱性向上や機械的強度の調整が可能であることが報告されています。また、光反応性基材としての潜在能力も研究されており、UV硬化型コーティングへの応用が期待されています。

分析技術の進歩に伴い、高速液体クロマトグラフィー(HPLC)や質量分析(LC-MS)を用いた高感度検出法が確立されています。これにより、微量不純物の同定や反応経過モニタリングの精度が飛躍的に向上し、品質管理面での利点が強調されています。

安全性に関する最新の知見では、OECDテストガイドラインに基づく基礎的な生態毒性評価が実施され、水生生物への影響が軽度であることが確認されています。ただし、取り扱い時には適切な個人防護具(PPE)の使用が推奨されており、労働安全の観点から局所排気装置の設置が望ましいとされています。

市場動向として、アジア太平洋地域における需要拡大が顕著で、特に電子材料や高機能コーティング分野の成長が牽引要因となっています。2023年の調査では、年率5-7%の需要増加が予測されており、カスタム合成サービスを提供する企業の参入が活発化しています。

研究開発の最前線では、計算化学を活用した分子設計が進められています。密度汎関数理論(DFT)計算により、本化合物の電子状態や反応活性サイトが詳細に解析され、ターゲット指向型修飾の指針として利用されています。また、AI支援合成経路探索との組み合わせにより、新規誘導体の開発効率が向上しています。

将来展望としては、バイオコンバージョン技術との融合が期待されています。微生物酵素を利用した立体選択的合成や、廃棄物原料からの製造プロセス開発が進行中で、カーボンニュートラルな化学物質生産への貢献が期待されています。

211501-36-9 (2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione) 関連製品

- 3891-07-4(N-(2-Hydroxyethyl)phthalimide)

- 304-17-6(N-Isopropylphthalimide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)